molecular formula C8H18ClNO2 B7959466 [(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride

[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride

Cat. No.: B7959466
M. Wt: 195.69 g/mol
InChI Key: VKYPGIMVFQAVJF-FJXQXJEOSA-N
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Description

[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-methoxy-4-methylpentanoic acid and methylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and the reaction is carried out under controlled temperature and pressure conditions.

    Formation of Intermediate: The initial reaction between the starting materials forms an intermediate compound, which is then further reacted with hydrochloric acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halides, nucleophiles; reactions are performed under controlled temperatures to ensure selective substitution.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride: shares similarities with other amino acid derivatives and methylammonium compounds.

    This compound: can be compared with compounds like [(2S)-2-methoxy-4-methylpentanoic acid] and [(2S)-methylammonium chloride].

Uniqueness

  • The unique stereochemistry of this compound contributes to its distinct chemical and biological properties.
  • Its specific spatial arrangement allows for selective interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYPGIMVFQAVJF-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)[NH2+]C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)[NH2+]C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3339-45-5
Record name L-Leucine, N-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3339-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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